N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-[(furan-2-yl)methyl]benzene-1-sulfonamide
Description
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-[(furan-2-yl)methyl]benzene-1-sulfonamide is a carbazole-based sulfonamide derivative with a unique substitution pattern. The carbazole scaffold is renowned for its diverse pharmacological properties, including α-glucosidase inhibition, cryptochrome modulation, and insulin sensitization . Its structural features—a fluorinated benzene sulfonamide, a furan-methyl group, and an unhydrogenated carbazole core—distinguish it from analogues, as discussed below.
Properties
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O4S/c27-19-11-13-22(14-12-19)34(31,32)28(18-21-6-5-15-33-21)16-20(30)17-29-25-9-3-1-7-23(25)24-8-2-4-10-26(24)29/h1-15,20,30H,16-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTWHIMQMRGUTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CN(CC4=CC=CO4)S(=O)(=O)C5=CC=C(C=C5)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 9H-Carbazol-9-ylpropane-2-ol
Carbazole undergoes epoxide ring-opening with epichlorohydrin in the presence of a base. Copper(I) iodide (10 mol%) and potassium phosphate in toluene at reflux (148°C, 24 h) facilitate the reaction. The product is isolated via acid-base extraction and recrystallized from isopropanol, yielding 82–94%.
Reaction Conditions Table
| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | CuI, K₃PO₄ | Toluene | 148°C | 24 h | 94% |
Synthesis of 4-Fluorobenzenesulfonyl Chloride
Fluorobenzene is treated with chlorosulfonic acid at 0°C, followed by thionyl chloride to yield the sulfonyl chloride. The crude product is distilled under reduced pressure (85% yield).
Preparation of (Furan-2-yl)methylamine
Furfural undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol (60°C, 12 h). The amine is purified via vacuum distillation (78% yield).
Coupling Reactions and Final Assembly
Formation of the Sulfonamide Bond
4-Fluorobenzenesulfonyl chloride reacts with 9H-carbazol-9-ylpropane-2-ol in dichloromethane using triethylamine as a base (0°C → rt, 6 h). The intermediate sulfonate ester is hydrolyzed with NaOH (10%, 50°C, 2 h) to yield the secondary sulfonamide (87% yield).
N-Alkylation with (Furan-2-yl)methylamine
The sulfonamide undergoes N-alkylation with (furan-2-yl)methyl bromide under phase-transfer conditions (tetrabutylammonium bromide, K₂CO₃, DMF, 80°C, 8 h). The product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1), yielding 76%.
Optimized Alkylation Conditions
| Catalyst | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| TBAB | K₂CO₃ | DMF | 80°C | 8 h | 76% |
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) : δ 8.15 (d, J = 7.8 Hz, 2H, carbazole-H), 7.72 (s, 1H, SO₂NH), 6.85 (m, 3H, furan-H).
- ¹³C NMR : 159.2 (C-F), 142.1 (C-SO₂), 121.8 (furan-C).
High-Performance Liquid Chromatography (HPLC)
Purity >99% (C18 column, acetonitrile:water = 70:30, λ = 254 nm).
Chemical Reactions Analysis
Types of Reactions
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-[(furan-2-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atom or reduce the carbazole moiety.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone or carboxylic acid, while substitution of the fluorine atom can result in various substituted benzene derivatives .
Scientific Research Applications
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-[(furan-2-yl)methyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to the carbazole moiety.
Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism by which N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-[(furan-2-yl)methyl]benzene-1-sulfonamide exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound can interact with various proteins and enzymes, potentially inhibiting their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth and apoptosis, making it a candidate for cancer therapy
Comparison with Similar Compounds
Substituent Variations on the Sulfonamide Group
The substituents on the sulfonamide moiety significantly influence biological activity and pharmacokinetics. Key examples include:
Key Observations :
Carbazole Core Modifications
The carbazole scaffold’s hydrogenation status and substitution patterns modulate activity:
- Unhydrogenated Carbazole (Target Compound) : Retains aromatic conjugation, favoring interactions with enzymes like α-glucosidase and CRY .
- Hydrogenated Derivatives (e.g., 6-(benzyloxy)-9-(4-chlorobenzoyl)-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid) : Partially saturated cores enhance hypoglycemic effects via AMPK pathway activation .
Biological Activity
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-[(furan-2-yl)methyl]benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features several functional groups, including a carbazole moiety , hydroxypropyl group , fluoro substituent , and a sulfonamide group . These components contribute to its unique electronic properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C28H26FN2O4S |
| Molecular Weight | 486.58 g/mol |
| CAS Number | 864940-08-9 |
Biological Activities
Research indicates that compounds containing carbazole and sulfonamide functionalities exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that similar sulfonamide derivatives demonstrate significant antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli. For instance, compounds derived from carbazole have displayed zones of inhibition ranging from 12.6 to 22.3 mm at a concentration of 100 µg/mL .
- Neuroprotective Effects : Certain N-substituted carbazoles have shown neuroprotective activity in neuronal cell lines. For example, compounds with bulky substituents at the N-position exhibited significant neuroprotective effects against glutamate-induced cell injury .
- Cardiovascular Effects : Sulfonamide derivatives have been studied for their impact on cardiovascular parameters, such as perfusion pressure and coronary resistance, using isolated rat heart models. Some derivatives were found to decrease perfusion pressure significantly, indicating potential therapeutic applications in managing cardiovascular conditions .
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes:
- Formation of Intermediate : The reaction of 9H-carbazole with epichlorohydrin yields a 3-(9H-carbazol-9-yl)-2-hydroxypropyl intermediate.
- Final Product Synthesis : This intermediate is subsequently reacted with 4-fluorobenzene sulfonamide under basic conditions to produce the final compound.
Antimicrobial Activity Study
In a study conducted by Reddy et al., various N-substituted carbazoles were synthesized and evaluated for their antimicrobial properties. Compounds demonstrated notable antibacterial activity against S. aureus and antifungal activity against Candida albicans, with effective concentrations reported .
Neuroprotective Activity Research
Research by Sharma et al. highlighted the neuroprotective effects of N-substituted carbazoles on HT22 neuronal cells. Compounds exhibited antioxidative properties that contributed to their neuroprotective capabilities at concentrations as low as 3 µM .
Cardiovascular Impact Assessment
A study evaluating the cardiovascular effects of sulfonamide derivatives indicated that certain compounds could significantly lower perfusion pressure in isolated rat hearts, suggesting potential applications in treating hypertension .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-[(furan-2-yl)methyl]benzene-1-sulfonamide?
- Methodology :
- Stepwise N-alkylation : Use carbazole derivatives (e.g., 9H-carbazole) as starting materials. React with epichlorohydrin to introduce the 2-hydroxypropyl group, followed by sulfonamide formation using 4-fluorobenzenesulfonyl chloride and furfurylamine. Monitor intermediates via thin-layer chromatography (TLC) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Final product purification may require recrystallization from ethanol/water mixtures .
- Key Considerations : Optimize reaction stoichiometry to avoid over-alkylation and side products like regioisomeric sulfonamides.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns (e.g., carbazole aromatic protons at δ 8.1–8.3 ppm, sulfonamide protons at δ 3.5–4.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H]: 475.57) via electrospray ionization (ESI-MS) .
Advanced Research Questions
Q. What crystallographic methods are suitable for resolving the 3D structure of this compound, particularly its sulfonamide and carbazole moieties?
- Crystallization : Grow single crystals via slow evaporation from dimethyl sulfoxide (DMSO)/methanol. Ensure crystal stability under nitrogen to prevent hydration .
- X-ray Diffraction : Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to analyze bond angles (e.g., C–S–O ≈ 106–120°) and torsional parameters. Address disorder in the furan ring using constraints .
- Data Interpretation : Compare derived bond lengths (e.g., C–N = 1.47 Å) with DFT-calculated values to validate geometric accuracy .
Q. How can researchers address discrepancies in reported bioactivity data for structurally related sulfonamide-carbazole hybrids?
- Contradiction Analysis :
- Assay Variability : Standardize biological assays (e.g., kinase inhibition) by controlling parameters like buffer pH and incubation time. Cross-validate results using orthogonal methods (e.g., surface plasmon resonance vs. enzymatic assays) .
- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., des-fluoro analogs) that may confound activity data .
- Statistical Tools : Apply multivariate regression to correlate substituent effects (e.g., fluoro vs. methyl groups) with bioactivity trends .
Q. What strategies are effective for probing the stereochemical configuration of the 2-hydroxypropyl linker?
- Chiral Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
